molecular formula C9H15IO B2530045 6-(Iodomethyl)-5-oxaspiro[3.5]nonane CAS No. 1866138-71-7

6-(Iodomethyl)-5-oxaspiro[3.5]nonane

Cat. No.: B2530045
CAS No.: 1866138-71-7
M. Wt: 266.122
InChI Key: BQYCVQDQMQMGNO-UHFFFAOYSA-N
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Description

6-(Iodomethyl)-5-oxaspiro[35]nonane is a chemical compound with the molecular formula C9H15IO It is a spiro compound, which means it contains a spirocyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Iodomethyl)-5-oxaspiro[3.5]nonane typically involves the iodination of a precursor compound. One common method is the reaction of a spirocyclic alcohol with iodine in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes substitution to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(Iodomethyl)-5-oxaspiro[3.5]nonane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can be used to remove the iodine atom and replace it with hydrogen.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation could produce a ketone or alcohol derivative.

Scientific Research Applications

6-(Iodomethyl)-5-oxaspiro[3.5]nonane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study the effects of spirocyclic structures on biological systems, including enzyme interactions and receptor binding.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties, such as high stability or unique optical characteristics.

Mechanism of Action

The mechanism of action of 6-(Iodomethyl)-5-oxaspiro[3.5]nonane depends on its specific application. In general, the compound can interact with molecular targets through its spirocyclic structure, which may enhance binding affinity and selectivity. The iodine atom can also participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    6-(Iodomethyl)-5,8-dioxaspiro[3.5]nonane: This compound has an additional oxygen atom in the spirocyclic ring, which can alter its chemical properties and reactivity.

    8-(Iodomethyl)-7-oxaspiro[3.5]nonane: The position of the iodine atom is different, which can affect the compound’s steric and electronic properties.

Uniqueness

6-(Iodomethyl)-5-oxaspiro[3.5]nonane is unique due to its specific spirocyclic structure and the presence of an iodine atom, which can participate in various chemical reactions. This combination of features makes it a valuable compound for research and development in multiple scientific fields.

Properties

IUPAC Name

6-(iodomethyl)-5-oxaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15IO/c10-7-8-3-1-4-9(11-8)5-2-6-9/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYCVQDQMQMGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC2(C1)CCC2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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